molecular formula C20H20N2O4S B2633405 N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-N'-(1-phenylethyl)ethanediamide CAS No. 1790197-93-1

N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-N'-(1-phenylethyl)ethanediamide

Cat. No.: B2633405
CAS No.: 1790197-93-1
M. Wt: 384.45
InChI Key: MOEJXAAYJCEOQG-UHFFFAOYSA-N
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Description

N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-N’-(1-phenylethyl)ethanediamide is a complex organic compound that features a combination of furan, thiophene, and ethanediamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-N’-(1-phenylethyl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their functionalization and coupling.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated synthesis techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-N’-(1-phenylethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NH3, OH-)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the thiophene ring can produce dihydrothiophenes.

Scientific Research Applications

N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-N’-(1-phenylethyl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-N’-(1-phenylethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound’s furan and thiophene rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-yl derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid.

    Thiophene derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid.

    Ethanediamide derivatives: Compounds containing the ethanediamide moiety, such as N,N’-dimethylethanediamide.

Uniqueness

N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-N’-(1-phenylethyl)ethanediamide is unique due to its combination of furan, thiophene, and ethanediamide moieties. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds.

Properties

IUPAC Name

N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-13(14-6-3-2-4-7-14)22-20(25)19(24)21-12-15-9-10-17(27-15)18(23)16-8-5-11-26-16/h2-11,13,18,23H,12H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEJXAAYJCEOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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